4-(4-Chlorophenyl)butan-2-one

Description

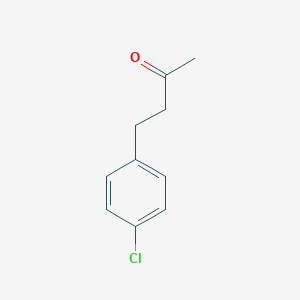

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWRHEOCEWDYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277008 | |

| Record name | 4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-75-0 | |

| Record name | 3506-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)butan-2-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(4-chlorophenyl)butan-2-one. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a ketone derivative with a chlorophenyl substituent. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 3506-75-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.64 g/mol | [1][2] |

| Appearance | Colorless to Pale Yellow Oil | [3] |

| Boiling Point | 110-114 °C at 3 Torr | [3] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [3] |

| InChI | InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | [1][2] |

| InChIKey | NHWRHEOCEWDYPJ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)CCC1=CC=C(C=C1)Cl | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical experimental conditions for acquiring key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton NMR (¹H NMR): Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Carbon-13 NMR (¹³C NMR): Spectra are commonly acquired at 75 or 100 MHz in CDCl₃.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. For oily samples like this compound, the spectrum can be obtained as a neat thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The molecular ion peak and fragmentation pattern are used to confirm the structure.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of chlorobenzene with 3-oxobutanoic acid or its derivatives, or the alkylation of a chlorophenyl-containing substrate. A generalized experimental protocol based on related syntheses is provided below.

Materials:

-

Chlorobenzene

-

4-Hydroxybutan-2-one

-

Solid acid catalyst (e.g., acid-activated Montmorillonite clay)

-

Anhydrous solvent (e.g., dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A mixture of phenol and 4-hydroxybutan-2-one is stirred in the presence of a solid acid clay catalyst.[4]

-

The reaction is carried out under pressure (1-15 bar) and at an elevated temperature (100-150°C) for 12-24 hours.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Biological Significance and Signaling Pathways

This compound serves as a key intermediate in the synthesis of diarylheptanoids, a class of compounds that have shown potential as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[3] TNF-α is a pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory diseases. The inhibitory action of diarylheptanoids on TNF-α production is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

TNF-α Signaling Pathway and Inhibition by Diarylheptanoids

The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Diarylheptanoids synthesized from this compound can interfere with this pathway by inhibiting the activation of NF-κB.[5][6]

This guide provides a detailed overview of this compound, highlighting its chemical properties, synthesis, and its role as a precursor to potential therapeutic agents. The structured data and visual representations are intended to facilitate a deeper understanding for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. Novel diarylheptanoids as inhibitors of TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H11ClO | CID 219277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

- 5. Diarylheptanoid hirsutenone prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of diarylheptanoids on the tumor necrosis factor-alpha-induced expression of adhesion molecules in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)butan-2-one IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)butan-2-one, a ketone of interest in synthetic organic chemistry and as a building block for pharmacologically active molecules. This guide details its chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

Chemical Identity and Structure

The compound this compound is an aromatic ketone. Its structure consists of a butane backbone with a ketone functional group at the second position and a 4-chlorophenyl substituent at the fourth position.

-

IUPAC Name: this compound[1]

-

CAS Number: 3506-75-0[1]

-

Molecular Formula: C₁₀H₁₁ClO[1]

-

SMILES: CC(=O)CCC1=CC=C(C=C1)Cl[1]

-

Synonyms: 4-(p-Chlorophenyl)-2-butanone, p-Chlorobenzylacetone[1]

Structure:

Caption: 2D Structure of this compound.

Data Presentation

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 182.64 g/mol | [1] |

| Appearance | Colourless to Pale Yellow Oil | |

| Boiling Point | 110-114 °C (at 3 Torr) | |

| Density | 1.111±0.06 g/cm³ (Predicted) | |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of the compound. Below is a summary of available spectral information.

| Technique | Data Availability / Key Features | Source |

| ¹³C NMR | Spectrum available | PubChem[1] |

| ¹H NMR | Data available for the precursor, (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one: (400 MHz, CDCl₃) δ 7.32 (d, J=8.6 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 5.13 (dd, J=8.1, 4.2 Hz, 1H), 3.40 (br s, 1H), 2.88-2.80 (m, 2H), 2.20 (s, 3H). | Royal Society of Chemistry[2] |

| Mass Spectrometry | GC-MS spectrum available | PubChem[1] |

| IR Spectroscopy | Vapor Phase IR spectrum available | PubChem[1] |

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes a general method for synthesizing this compound via the Friedel-Crafts acylation of chlorobenzene. This method is adapted from established procedures for similar aromatic ketones.[3]

Reaction Principle: The Lewis acid catalyst (AlCl₃) generates a highly electrophilic acylium ion from 4-chlorobutanoyl chloride. This electrophile is then attacked by the chlorobenzene ring, followed by the restoration of aromaticity to yield the target ketone.

Materials and Reagents:

-

Chlorobenzene (C₆H₅Cl)

-

4-Chlorobutanoyl chloride (C₄H₆Cl₂O)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing tower with NaOH solution) to manage the evolving HCl gas. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.3 equivalents) and 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add chlorobenzene (1.0 equivalent) to the stirred AlCl₃ suspension.

-

Acylating Agent Addition: Add 4-chlorobutanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Application in Diarylpentanoid Synthesis

This compound serves as a key precursor in the synthesis of diarylpentanoids, which are analogs of the pharmacologically significant diarylheptanoids like curcumin.[4][5] This protocol details a condensation reaction to form a 1,5-diaryl-1-penten-3-one structure.

Reaction Principle: An in-situ enamination of this compound with pyrrolidine generates a nucleophilic enamine, which then undergoes a condensation reaction with an aromatic aldehyde to form the diarylpentanoid skeleton.

Materials and Reagents:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde, Anisaldehyde)

-

Pyrrolidine

-

Acetic Acid (AcOH)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous THF (0.2 M), add the selected aromatic aldehyde (1.1 equivalents).

-

Catalyst Addition: Add pyrrolidine (1.5 equivalents) followed by acetic acid (1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in a minimal amount of ethyl acetate and purify by column chromatography on silica gel. Elute with a suitable solvent system, such as an ethyl acetate/hexanes gradient (e.g., starting from 10:90 and increasing polarity), to isolate the pure (E)-1,5-diaryl-1-penten-3-one product.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.

Caption: Friedel-Crafts Acylation workflow for synthesizing this compound.

References

- 1. This compound | C10H11ClO | CID 219277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

In-Depth Technical Guide: 4-(4-Chlorophenyl)butan-2-one (CAS 3506-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)butan-2-one, with the CAS number 3506-75-0, is a ketone derivative that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a chlorophenyl group attached to a butanone backbone, makes it a versatile building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and its primary application as a precursor in the development of pharmacologically active compounds, particularly as inhibitors of Tumor Necrosis Factor-alpha (TNF-α). While this compound is a key starting material, it is important to note that there is limited publicly available information on its own biological activities.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 3506-75-0 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | |

| Appearance | Colourless to Pale Yellow Oil | [2] |

| Boiling Point | 110-114 °C at 3 Torr | [2] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2] |

| InChI | InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | [1][3] |

| InChIKey | NHWRHEOCEWDYPJ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(=O)CCC1=CC=C(C=C1)Cl | [1][3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. A summary of available data is presented below.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.29-7.22 (m, 2H), 7.14-7.07 (m, 2H), 2.86 (t, J=7.5 Hz, 2H), 2.76 (t, J=7.5 Hz, 2H), 2.14 (s, 3H) |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry (MS) | Predicted m/z: 182.05 (M+). |

| Infrared (IR) | Data available. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method is the reductive arylation of an α,β-unsaturated ketone.

Experimental Protocol: Reductive Arylation of Methyl Vinyl Ketone

This procedure details the synthesis of this compound from 4-chloroaniline and methyl vinyl ketone.

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Methyl Vinyl Ketone

-

Titanium(III) Chloride (15% solution in 10% HCl)

-

Acetone

-

Diethyl Ether

-

Sodium Bicarbonate (5% aqueous solution)

-

Magnesium Sulfate

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution: In a suitable flask, suspend 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, combine methyl vinyl ketone (1.5 eq), acetone, and water. Cool the mixture to 0-5 °C.

-

Addition of Reagents: While stirring vigorously, simultaneously add the prepared diazonium salt solution and a solution of titanium(III) chloride (2.5 eq) dropwise to the reaction flask. Maintain the temperature below 10 °C throughout the addition. A continuous evolution of nitrogen gas should be observed.

-

Reaction Completion and Workup: After the addition is complete, continue stirring at room temperature for 1 hour.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a pale yellow oil.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

Extensive literature searches indicate that this compound is primarily utilized as a chemical intermediate and is not typically screened for its own biological activity. Its significance in drug development lies in its role as a key precursor for the synthesis of diarylheptanoids, a class of compounds that have demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[2]

TNF-α is a pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The development of small molecule inhibitors of TNF-α is an active area of research.

Role as a Precursor to TNF-α Inhibitors

This compound serves as the foundational scaffold onto which other chemical moieties are added to construct diarylheptanoid-based TNF-α inhibitors.

Experimental Protocol: Synthesis of a Diarylheptanoid TNF-α Inhibitor

The following is a representative protocol for the synthesis of a 5-hydroxy-diarylheptan-3-one derivative, a potential TNF-α inhibitor, using this compound as a starting material.

Materials:

-

This compound

-

An appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LDA (1.1 eq) in THF dropwise to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Aldol Addition: Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature for 2-3 hours.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-hydroxy-diarylheptan-3-one derivative.

Caption: Role of this compound in drug development.

Safety Information

This compound is classified as an irritant.[3] Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile intermediate. While it does not appear to possess significant intrinsic biological activity, its role as a key building block in the synthesis of diarylheptanoid-based TNF-α inhibitors makes it a compound of interest for medicinal chemists and drug development professionals. The synthetic protocols outlined in this guide provide a foundation for its preparation and utilization in the pursuit of novel therapeutics for inflammatory and autoimmune disorders. As with any chemical reagent, adherence to proper safety protocols is paramount during its handling and use.

References

molecular weight of 4-(4-Chlorophenyl)butan-2-one

An In-depth Technical Guide to 4-(4-Chlorophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound of interest in synthetic chemistry and drug discovery. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a ketone derivative with a chlorinated phenyl ring. Its properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Weight | 182.65 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][3] |

| CAS Number | 3506-75-0 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to Pale Yellow Oil | [1] |

| Boiling Point | 110-114 °C (at 3 Torr) | [1] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [1] |

| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)Cl | [3] |

| InChI | InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | [2][3] |

| InChIKey | NHWRHEOCEWDYPJ-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts alkylation of chlorobenzene with 4-hydroxybutan-2-one in the presence of a suitable acid catalyst. While specific patented methods exist for similar compounds using solid acid catalysts like acid-activated Montmorillonite clay, a general laboratory-scale synthesis can be adapted.

General Protocol for Friedel-Crafts Alkylation:

-

Catalyst Activation (if using a solid acid catalyst): The solid acid catalyst (e.g., Montmorillonite clay) is activated by heating at 120°C for 2 hours to remove adsorbed water.

-

Reaction Setup: A mixture of chlorobenzene and 4-hydroxybutan-2-one (in a molar ratio ranging from 3:1 to 1:3) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: The activated solid acid catalyst is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature between 100-150°C with constant stirring for 12-24 hours. The reaction may be carried out under a pressure of 1-15 bar.

-

Work-up: After the reaction is complete, the solid catalyst is filtered off. The excess chlorobenzene is removed by distillation under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Analytical Methods

The analysis of this compound and similar compounds in various matrices typically involves chromatographic techniques coupled with mass spectrometry.

General Protocol for GC-MS Analysis:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the compound is present in a complex matrix like a biological sample, a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.

-

GC-MS System: A gas chromatograph equipped with a mass spectrometer detector is used for analysis. A non-polar or medium-polarity capillary column is typically employed for separation.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure vaporization.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The oven temperature is programmed to ramp up to facilitate the elution of compounds.

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify and quantify this compound by comparing it to a reference spectrum.

Applications in Drug Development

4-(4-Chlorophenyl)-2-butanone has been utilized as a reactant in the synthesis of diarylheptanoids, which have been investigated as inhibitors of tumor necrosis factor-α (TNF-α)[1][3]. TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases.

Role in the Synthesis of TNF-α Inhibitors

The synthesis of diarylheptanoid-based TNF-α inhibitors may involve an aldol condensation reaction between this compound and a suitable aromatic aldehyde. This reaction forms a key intermediate that can be further modified to produce the final active compound.

Caption: Synthesis of a TNF-α inhibitor from this compound.

TNF-α Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the TNF-α signaling pathway and the point of intervention for inhibitors derived from this compound.

Caption: Simplified TNF-α signaling pathway and point of inhibition.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of potential therapeutic agents like TNF-α inhibitors. This guide has provided essential information on its properties, synthesis, analysis, and applications to aid researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Physical Properties of 4-(p-Chlorophenyl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(p-chlorophenyl)-2-butanone (CAS No: 3506-75-0).[1][2] The information is compiled from various chemical data sources to assist researchers and professionals in drug development and chemical synthesis. This document details the compound's physicochemical characteristics, outlines general experimental protocols for their determination, and provides visualizations for key procedural workflows.

Core Physical and Chemical Properties

4-(p-Chlorophenyl)-2-butanone, also known as p-chlorobenzylacetone, is a ketone derivative with the molecular formula C₁₀H₁₁ClO.[1][2][3] It presents as a colorless to pale yellow oil.[1][2] The compound is utilized as a reactant in the synthesis of diarylheptanoids which act as tumor necrosis factor-α (TNF-α) inhibitors.[1][2][4]

Quantitative Data Summary

The physical and computed properties of 4-(p-chlorophenyl)-2-butanone are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][4] |

| Molecular Weight | 182.65 g/mol | [1][2][3] |

| CAS Number | 3506-75-0 | [1][2][3][5] |

| Appearance | Oil | [1][2] |

| Color | Colorless to Pale Yellow | [1][2] |

| Boiling Point | 110-114 °C at 3 Torr | [1][2] |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [1][2][5] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [1][2] |

| XLogP3-AA | 2.5 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| Rotatable Bond Count | 3 | [3][4] |

| Topological Polar Surface Area | 17.1 Ų | [3][4] |

Experimental Protocols

The determination of the physical properties of a ketone such as 4-(p-chlorophenyl)-2-butanone follows standard organic chemistry laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is determined at a specific pressure. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

-

Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and evacuated to the desired pressure (e.g., 3 Torr).[1][2]

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and the vapor temperature is stable, with condensate actively forming on the thermometer bulb. This stable temperature is the boiling point at that specific pressure.

-

Determination of Density

Density is typically determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a water bath to reach thermal equilibrium at a specific temperature.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Solubility

Solubility is assessed by observing the dissolution of the solute in a given solvent.

-

Apparatus: Test tubes, vortex mixer, and a set of standard solvents.

-

Procedure:

-

A small, measured amount of 4-(p-chlorophenyl)-2-butanone is added to a test tube containing a specific volume of a solvent (e.g., chloroform, ethyl acetate, methanol).[1][2]

-

The mixture is agitated vigorously using a vortex mixer.

-

The solution is visually inspected for the presence of undissolved solute.

-

The solubility is qualitatively described (e.g., sparingly soluble, slightly soluble) based on the amount of substance that dissolves.[1][2] For quantitative measurement, incremental amounts of the solute are added until saturation is reached.

-

Visualizations

The following diagrams illustrate the logical workflow for property determination and a general synthesis pathway.

Caption: Workflow for Physical Property Determination.

Caption: Logical Flow of a Common Synthesis Route.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to 4-(4-Chlorophenyl)butan-2-one, a key intermediate in the synthesis of various organic molecules.[1] The document details established methodologies, including the Acetoacetic Ester Synthesis and the Catalytic Hydrogenation of 4-(4-chlorophenyl)-3-buten-2-one, presenting quantitative data and experimental protocols for each.

Introduction

This compound, also known as p-chlorobenzylacetone, is a valuable building block in organic synthesis. Its structure lends itself to further functionalization, making it a precursor for a range of more complex molecules. This guide explores the most common and effective methods for its preparation, providing the necessary details for replication and optimization in a laboratory setting.

Key Synthetic Pathways

Two principal synthetic routes have been identified as the most viable for the preparation of this compound: the Acetoacetic Ester Synthesis and the Catalytic Hydrogenation of an unsaturated precursor. The selection of a particular pathway may depend on factors such as the availability of starting materials, desired scale, and equipment accessibility.

Caption: Overview of the primary synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthetic methods discussed in this guide. This allows for a direct comparison of the efficiency and conditions of each approach.

| Synthesis Method | Starting Materials | Catalyst/Reagents | Reaction Time | Temperature | Yield | Reference |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 4-Chlorobenzyl chloride | Sodium ethoxide, Sulfuric acid | ~ 10 hours | Reflux | ~75% | |

| Catalytic Hydrogenation | 4-(4-chlorophenyl)-3-buten-2-one | Raney Nickel, Hydrogen gas | 4 hours | Room Temperature | High | |

| Catalytic Hydrogenation | 4-(4-chlorophenyl)-3-buten-2-one | Palladium on Carbon (Pd/C), Hydrogen gas | 7 hours | 80 °C | ~26% | [2] |

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Method 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic method for the preparation of ketones.[3][4] It involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[5][6]

Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.

Materials:

-

Sodium (11.5 g, 0.5 mol)

-

Absolute Ethanol (200 ml)

-

Ethyl acetoacetate (65 g, 0.5 mol)

-

4-Chlorobenzyl chloride (78 g, 0.48 mol)

-

50% Sulfuric Acid (150 ml)

-

Benzene

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol.

-

Alkylation: To the sodium ethoxide solution, add ethyl acetoacetate, followed by the dropwise addition of 4-chlorobenzyl chloride. The mixture is then refluxed for 2 hours.

-

Hydrolysis and Decarboxylation: After cooling, a 50% solution of sulfuric acid is added, and the mixture is refluxed for 4-5 hours with stirring. Carbon dioxide will be evolved during this step.

-

Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with benzene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and again with water, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield this compound.

Method 2: Catalytic Hydrogenation

This method involves the reduction of the carbon-carbon double bond in 4-(4-chlorophenyl)-3-buten-2-one using a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C) in the presence of hydrogen gas.[7]

Caption: Workflow for the Catalytic Hydrogenation of 4-(4-chlorophenyl)-3-buten-2-one.

Materials:

-

4-(4-chlorophenyl)-3-buten-2-one

-

Solvent (e.g., Ethanol, Dichloromethane/Water)

-

Hydrogen Gas

-

Acidic Additives (for Pd/C, e.g., NaH2PO4, H2SO4)[2]

Procedure using Raney Nickel:

-

Dissolve 4-(4-chlorophenyl)-3-buten-2-one in a suitable solvent such as ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.[8]

-

Place the reaction mixture in a hydrogenation apparatus and pressurize with hydrogen gas.

-

Stir the reaction at room temperature for approximately 4 hours, or until hydrogen uptake ceases.

-

Carefully filter the mixture to remove the Raney Nickel catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Procedure using Palladium on Carbon (Pd/C): [2]

-

In a suitable reactor, combine 4-(4-chlorophenyl)-3-buten-2-one, a solvent system of dichloromethane and water, 10% Pd/C catalyst, sodium dihydrogen phosphate monohydrate, and concentrated sulfuric acid.

-

Pressurize the reactor with hydrogen gas (e.g., 6 bar).

-

Heat the mixture to 80 °C and stir for 7 hours.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash, dry, and concentrate to yield the product.

Conclusion

The synthesis of this compound can be effectively achieved through both the Acetoacetic Ester Synthesis and Catalytic Hydrogenation. The Acetoacetic Ester Synthesis offers a high-yielding, one-pot procedure from readily available starting materials. Catalytic Hydrogenation provides a more direct route if the unsaturated precursor is available, with Raney Nickel offering a milder and potentially higher-yielding option compared to Palladium on Carbon under the reported conditions. The choice of method will ultimately be guided by the specific requirements and resources of the research or development setting.

References

- 1. resolve.cambridge.org [resolve.cambridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetoacetic Ester Synthesis [drugfuture.com]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 7. acs.org [acs.org]

- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

Potential Antipsychotic Activity: Modulation of Dopaminergic and Serotonergic Systems

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(4-Chlorophenyl)butan-2-one

Introduction

This compound is a chemical compound whose direct mechanism of action has not been extensively characterized in publicly available literature. However, by examining the biological activities of its structurally related derivatives, we can infer potential mechanisms and pathways through which it may exert pharmacological effects. This technical guide provides an in-depth analysis of these potential mechanisms, supported by quantitative data from studies on its derivatives, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound and its analogues.

Derivatives of this compound, particularly those with a butyrophenone scaffold, have been investigated for their potential as atypical antipsychotic agents. These agents typically exhibit a multi-receptor binding profile, with affinities for dopamine and serotonin receptors.

A notable derivative, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , has demonstrated a binding profile consistent with that of atypical antipsychotics. It shows moderate to high affinity for dopamine D2 and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[1][2] The affinity for the 5-HT2A receptor is particularly relevant, as this is a key target for mitigating the negative symptoms of schizophrenia and reducing the motor disturbances associated with antipsychotic treatments.[1]

Another related compound, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) , an intermediate metabolite of the typical antipsychotic haloperidol, also shows significant binding to dopamine D2 receptors, albeit with a lower affinity than haloperidol itself.[3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of these derivatives for various receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Ki (nM) |

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | 5-HT1A | 117 |

| 5-HT2A | 23.6 | |

| 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) | D1 | 54,900 |

| D2 | 329.8 |

Experimental Protocol: Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Receptor Source: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.

-

Radioligands: [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors.

-

Non-specific Binding Control: Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

Test Compound: this compound or its derivatives, dissolved in DMSO.

-

Scintillation Cocktail.

-

Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[2]

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and serial dilutions of the test compound.

-

For total binding wells, add vehicle (DMSO) instead of the test compound.

-

For non-specific binding wells, add a high concentration of the respective non-specific binding control.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[2]

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Caption: Experimental workflow for a radioligand binding assay.

Potential Anti-inflammatory Activity via TNF-α Inhibition

There is an indirect suggestion that this compound could have anti-inflammatory properties. The compound has been used as a reactant in the synthesis of diarylheptanoids, which are known inhibitors of tumor necrosis factor-α (TNF-α).[4][5] TNF-α is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. Inhibition of TNF-α is a therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease.

Experimental Protocol: TNF-α Inhibition Assay (ELISA)

This protocol outlines a cell-based ELISA to screen for inhibitors of TNF-α production.

Materials:

-

Cell Line: THP-1 cells (a human monocytic cell line).

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compound: this compound or its derivatives, dissolved in DMSO.

-

ELISA Kit: Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

-

Cell Culture Medium.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture THP-1 cells in appropriate medium.

-

Plate the cells into a 96-well plate at a suitable density.

-

-

Compound Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate for 16-24 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant containing the secreted TNF-α.

-

-

ELISA:

-

Coat a 96-well ELISA plate with the TNF-α capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and TNF-α standards to the plate and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Determine the percentage inhibition of TNF-α production for each concentration of the test compound.

-

Calculate the IC50 value.

-

Caption: Workflow for a cell-based TNF-α inhibition ELISA.

Potential for Enzyme Inhibition

Derivatives of 4-phenylbutenone have been shown to be potent inhibitors of several enzymes, including carbonic anhydrases (CA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[6] This suggests that this compound might also possess enzyme-inhibiting properties.

-

Carbonic Anhydrase Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

-

Cholinesterase Inhibition: AChE and BChE are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key strategy in the treatment of Alzheimer's disease.

Quantitative Data: Enzyme Inhibition

The following table presents the inhibition constants (Ki) for novel 4-phenylbutenone derivatives against these enzymes.[6]

| Enzyme | Ki Range (pM) |

| Carbonic Anhydrase I (hCA I) | 158.07 - 404.16 |

| Carbonic Anhydrase II (hCA II) | 107.63 - 237.40 |

| Acetylcholinesterase (AChE) | 14.81 - 33.99 |

| Butyrylcholinesterase (BChE) | 5.64 - 19.30 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase.

Materials:

-

Enzyme: Human carbonic anhydrase I or II.

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Inhibitor: Test compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

-

Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).

-

Organic Solvent: DMSO or acetonitrile.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the CA enzyme, substrate, and test compound in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions or DMSO (for the control).

-

Add the CA enzyme solution to all wells except the blank.

-

Incubate for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[1]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes. The formation of the yellow product, p-nitrophenol, is monitored over time.[1]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance over time) for each well.

-

Determine the percentage inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

-

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.

Materials:

-

Enzyme: Acetylcholinesterase.

-

Substrate: Acetylthiocholine iodide.

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

-

Inhibitor: Test compound.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.[7]

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (acetylthiocholine iodide) to all wells to start the reaction.[7]

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a few minutes. The reaction between thiocholine (the product of acetylthiocholine hydrolysis) and DTNB produces a yellow-colored compound.[8][9]

-

Data Analysis:

-

Calculate the reaction rates.

-

Determine the percentage inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

-

Caption: The principle of the Ellman's method for measuring acetylcholinesterase activity and its inhibition.

Potential for Kinase Inhibition

Derivatives of this compound, specifically N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, have been identified as inhibitors of the kinase AKT2/PKBβ.[10] The PI3K/AKT signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its deregulation is implicated in many human cancers.[11] This suggests a potential for this compound derivatives in cancer therapy.

Experimental Protocol: AKT2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of AKT2 kinase activity.

Materials:

-

Enzyme: Purified, active AKT2 kinase.

-

Substrate: A specific peptide substrate for AKT2 (e.g., a GSK3-derived peptide).

-

ATP: Adenosine triphosphate, as a phosphate donor.

-

Kinase Assay Buffer.

-

Test Compound: this compound or its derivatives.

-

Detection System: This can be radiometric (using [γ-32P]ATP) or, more commonly, based on antibodies that specifically recognize the phosphorylated substrate (e.g., in an ELISA or TR-FRET format).

Procedure:

-

Assay Setup: In a microplate, combine the AKT2 enzyme, the test compound at various concentrations, and the peptide substrate in the kinase assay buffer.

-

Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add ATP to start the phosphorylation reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C or room temperature) for a defined time (e.g., 30-90 minutes).

-

Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using the chosen detection method (e.g., add a phosphorylation-specific antibody followed by a secondary detection reagent).

-

-

Data Analysis:

-

Measure the signal (e.g., radioactivity, fluorescence, or absorbance).

-

Calculate the percentage inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Caption: A simplified representation of the PI3K/AKT signaling pathway, a potential target for derivatives of this compound.

Summary and Future Directions

While the direct mechanism of action of this compound is yet to be fully elucidated, the pharmacological profiles of its derivatives suggest several plausible avenues for its biological activity. These include the modulation of dopaminergic and serotonergic receptors, indicative of potential antipsychotic effects; inhibition of the pro-inflammatory cytokine TNF-α; broad-spectrum enzyme inhibition against carbonic anhydrases and cholinesterases; and inhibition of the AKT kinase pathway, suggesting potential anti-cancer applications.

Future research should focus on direct in vitro and in vivo testing of this compound to confirm these potential mechanisms. A comprehensive screening against a panel of receptors, enzymes, and kinases would provide a clearer picture of its pharmacological profile. Subsequent cell-based and animal model studies would be necessary to validate these findings and explore the therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. ourworldindata.org [ourworldindata.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Activity of 4-(4-Chlorophenyl)butan-2-one: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activities of 4-(4-Chlorophenyl)butan-2-one based on its structural similarity to known bioactive molecules. Direct experimental data on the biological effects of this compound is limited in publicly available scientific literature. The information presented herein is intended for research and drug development professionals and should be interpreted as a hypothetical framework for guiding future experimental investigations.

Introduction

This compound is a chemical compound belonging to the class of substituted butanones. Its structure, featuring a chlorophenyl group attached to a butane chain with a ketone at the 2-position, suggests potential interactions with biological systems. Structurally, it shares features with two classes of biologically active compounds: butyrophenones and the core structure of certain diarylheptanoids. This guide explores the plausible biological activities of this compound by examining the established mechanisms of these related compounds, focusing on potential antipsychotic and anti-inflammatory effects.

Potential Biological Activities

Antipsychotic Activity via Dopamine D2 Receptor Antagonism

The butyrophenone moiety is a key pharmacophore in a class of typical antipsychotic drugs. These compounds are known to exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the central nervous system. Given the structural resemblance of this compound to this class, it is hypothesized that it may exhibit similar antagonistic properties at the D2 receptor.

The following table presents illustrative quantitative data that could be obtained from in vitro assays to characterize the potential dopamine D2 receptor antagonist activity of this compound.

| Assay Type | Parameter | Hypothetical Value | Reference Compound (Haloperidol) |

| Radioligand Binding Assay | Ki (nM) | 50 - 200 | 1 - 10 |

| Functional cAMP Assay | IC50 (nM) | 100 - 500 | 5 - 50 |

Antagonism of the dopamine D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), would disrupt the downstream signaling cascade initiated by dopamine. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, an antagonist would prevent the dopamine-induced reduction in cAMP.

1. Dopamine D2 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

-

2. Functional Dopamine D2 Receptor cAMP Assay

-

Objective: To assess the functional antagonism of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

-

Methodology:

-

Cell Culture: Culture a cell line expressing the human dopamine D2 receptor.

-

Cell Treatment: Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of this compound. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Anti-inflammatory Activity via TNF-α Inhibition

This compound has been used as a reactant in the synthesis of diarylheptanoids, which have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This suggests that this compound itself, or its derivatives, could possess anti-inflammatory properties by modulating TNF-α signaling pathways.

The following table provides hypothetical quantitative data for the potential anti-inflammatory activity of this compound.

| Assay Type | Parameter | Hypothetical Value | Reference Compound (Dexamethasone) |

| TNF-α ELISA | IC50 (µM) | 10 - 50 | 0.1 - 1 |

| Western Blot (p-p65) | % Inhibition at 25 µM | 40 - 60% | 70 - 90% |

| Western Blot (p-p38) | % Inhibition at 25 µM | 30 - 50% | 60 - 80% |

Inhibition of TNF-α production or its downstream signaling would impact key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. By reducing TNF-α levels, the activation of these pathways, which lead to the expression of numerous pro-inflammatory genes, would be attenuated.

1. TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α in stimulated immune cells.

-

Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., murine RAW 264.7 macrophages or human peripheral blood mononuclear cells) and stimulate them with lipopolysaccharide (LPS) to induce TNF-α production.

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA to measure the concentration of TNF-α in the supernatant. This involves capturing the TNF-α with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to generate a colorimetric signal.

-

Data Analysis: Measure the absorbance and calculate the concentration of TNF-α. Determine the IC50 value for the inhibition of TNF-α production.

-

2. Western Blot Analysis of NF-κB and MAPK Pathway Activation

-

Objective: To determine if this compound inhibits the activation of key signaling proteins in the NF-κB and MAPK pathways.

-

Methodology:

-

Cell Treatment: Treat cells as described for the ELISA assay.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK) and their total protein counterparts.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition of pathway activation.

-

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its structural characteristics provide a strong rationale for investigating its potential as a dopamine D2 receptor antagonist and as an inhibitor of TNF-α production. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the precise pharmacological profile of this compound and to determine its potential for therapeutic development.

Technical Guide: 4-(4-chlorophenyl)butan-2-one in the Development of TNF-α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-chlorophenyl)butan-2-one, focusing on its role as a key intermediate in the synthesis of novel diarylheptanoid inhibitors of Tumor Necrosis Factor-alpha (TNF-α). This document details the chemical properties and synonyms of this compound, outlines the synthetic protocols for its conversion into biologically active compounds, and describes the experimental procedures for evaluating their anti-inflammatory efficacy.

Chemical Identity and Synonyms of this compound

This compound is a ketone derivative that serves as a crucial building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research and development.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 3506-75-0[1] |

| Molecular Formula | C₁₀H₁₁ClO[1] |

| Molecular Weight | 182.65 g/mol |

| Synonyms | 4-(p-Chlorophenyl)-2-butanone, p-Chlorobenzylacetone, NSC 348[1] |

Synthesis of Diarylheptanoid TNF-α Inhibitors

This compound is a key reactant in the synthesis of a novel class of diarylheptanoids with potent TNF-α inhibitory activity. The general synthetic scheme involves a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of 5-hydroxy-1-(4-chlorophenyl)-7-(pyridin-3-yl)heptan-3-one

This protocol describes the synthesis of a representative diarylheptanoid, 5-hydroxy-1-(4-chlorophenyl)-7-(pyridin-3-yl)heptan-3-one, a β-hydroxyketone, through the reaction of this compound with pyridine-3-carboxaldehyde.

Materials:

-

This compound

-

Pyridine-3-carboxaldehyde

-

Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA in THF is added dropwise to the cooled solution of the ketone. The mixture is stirred at this temperature for a specified period to allow for the formation of the lithium enolate.

-

Pyridine-3-carboxaldehyde is then added to the reaction mixture, and stirring is continued at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 5-hydroxy-1-(4-chlorophenyl)-7-(pyridin-3-yl)heptan-3-one.

Subsequent dehydration of this β-hydroxyketone can yield the corresponding α,β-unsaturated ketone, which also exhibits biological activity.

Biological Activity: Inhibition of TNF-α Production

The synthesized diarylheptanoids have been shown to significantly inhibit the production of TNF-α, a key pro-inflammatory cytokine implicated in various autoimmune and inflammatory diseases.

Experimental Protocol: In Vitro TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure to evaluate the efficacy of the synthesized diarylheptanoids in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Synthesized diarylheptanoid compounds

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Human PBMCs are isolated from whole blood using standard density gradient centrifugation.

-

The cells are resuspended in RPMI 1640 medium supplemented with 10% FBS.

-

PBMCs are seeded in 96-well plates at a specific density.

-

The cells are pre-treated with various concentrations of the synthesized diarylheptanoid compounds for a defined period.

-

Following pre-treatment, the cells are stimulated with LPS (a potent inducer of TNF-α) and incubated in a CO₂ incubator at 37 °C.

-

After the incubation period, the cell culture supernatants are collected.

-

The concentration of TNF-α in the supernatants is quantified using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the compound-treated groups to the LPS-stimulated control group.

Quantitative Data Summary

The inhibitory effects of the synthesized diarylheptanoids on TNF-α production are dose-dependent. Quantitative data from such experiments are typically summarized in tables to facilitate comparison of the potency of different compounds. An example of such a table is provided below.

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IC₅₀ (µM) |

| Diarylheptanoid A | 1 | 25 ± 3.1 | 5.2 |

| 5 | 52 ± 4.5 | ||

| 10 | 78 ± 2.8 | ||

| Diarylheptanoid B | 1 | 35 ± 2.5 | 3.8 |

| 5 | 65 ± 3.9 | ||

| 10 | 85 ± 1.9 | ||

| Curcumin (Control) | 1 | 30 ± 3.3 | 4.5 |

| 5 | 60 ± 4.1 | ||

| 10 | 82 ± 2.5 |

Note: The data presented in this table are illustrative and intended to represent the typical format for presenting results from TNF-α inhibition assays.

Signaling Pathway and Experimental Workflow

The development and evaluation of these TNF-α inhibitors follow a logical workflow, from chemical synthesis to biological testing. Furthermore, the inhibition of TNF-α production by these diarylheptanoids likely involves the modulation of intracellular signaling pathways activated by LPS.

Logical Workflow for Drug Discovery

References

research applications of p-chlorobenzylacetone

An In-Depth Technical Guide to the Research Applications of 4-(4-Chlorophenyl)butan-2-one

Abstract

This compound, also known as p-chlorobenzylacetone, is a versatile ketone and a pivotal chemical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a chlorinated aromatic ring and a reactive carbonyl group, makes it a valuable precursor in diverse fields, most notably in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core research applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed methodologies for synthesis, analysis, and application are presented to serve as a practical resource for researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Profile

This compound (CAS No. 3506-75-0) is an aromatic ketone that has garnered significant interest as a building block in organic synthesis.[1][2] Its utility stems from the strategic placement of a chlorine atom on the phenyl ring, which modulates the electronic properties of the molecule and provides a site for further functionalization, and the butanone chain, which offers multiple reaction pathways. These structural features are instrumental in its primary application as an intermediate for constructing more complex molecular scaffolds.[][4]

The compound is typically a colorless to pale yellow oil under standard conditions.[5] A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 3506-75-0 | [1][2][5] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][5][6] |

| Molecular Weight | 182.65 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Chlorobenzylacetone, 4-(p-Chlorophenyl)-2-butanone | [2] |

| Appearance | Colorless to Pale Yellow Oil | [5] |

| Boiling Point | 110-114 °C (at 3 Torr) | [5] |

| Density | ~1.111 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes. A common and effective method is the aldol condensation of 4-chlorobenzaldehyde with acetone, followed by a selective reduction of the resulting α,β-unsaturated ketone. This approach is efficient and utilizes readily available starting materials.

Synthetic Pathway Overview

The reaction proceeds in two main stages:

-

Base-Catalyzed Aldol Condensation: 4-chlorobenzaldehyde reacts with acetone in the presence of a base (e.g., NaOH) to form 4-(4-chlorophenyl)but-3-en-2-one.

-

Catalytic Hydrogenation: The carbon-carbon double bond in the intermediate is selectively reduced using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere to yield the target compound.